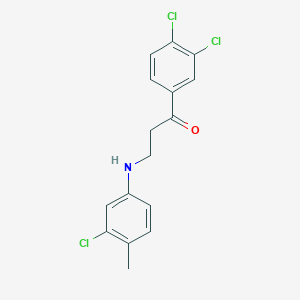
3-(3-Chloro-4-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone
Vue d'ensemble
Description
3-(3-Chloro-4-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone is a useful research compound. Its molecular formula is C16H14Cl3NO and its molecular weight is 342.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-Chloro-4-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone, commonly referred to as the compound of interest, is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14Cl3NO
- CAS Number : 724751-83-1
- Molecular Weight : 348.65 g/mol
The compound features a complex structure that includes multiple chloro and methyl groups, which may influence its biological interactions.
Research suggests that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of chloro and methylanilino groups indicates potential interactions with neurotransmitter systems and enzyme inhibition pathways.
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against tumor cells remains to be fully elucidated but may involve apoptosis induction and cell cycle arrest mechanisms.
- Neurotransmitter Modulation : Compounds in this chemical class have been shown to modulate neurotransmitter levels, potentially affecting mood and cognitive functions. For instance, alterations in serotonin and dopamine levels can lead to therapeutic effects in mood disorders.
Study 1: Anticancer Activity
A study conducted on a series of chlorinated anilines demonstrated that compounds with similar structures exhibited significant anticancer properties in vitro. The study reported IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines (e.g., HeLa and MCF-7) .
Study 2: Neuropharmacological Effects
In another investigation focusing on the neuropharmacological profile of related compounds, researchers found that they could enhance synaptic transmission by modulating AMPA receptors. This suggests that the compound may also possess nootropic properties, enhancing cognitive function without the excitotoxic effects typically associated with direct agonists .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against HeLa and MCF-7 cells | |
| Neurotransmitter Modulation | Enhanced serotonin and dopamine levels | |
| Nootropic Effects | Improved cognitive function |
Table 2: Structural Analog Comparison
| Compound Name | CAS Number | Key Biological Activity |
|---|---|---|
| This compound | 724751-83-1 | Antitumor, Neurotransmitter modulation |
| 7-Chloro-5-(furan-3-yl)-3-methyl-benzothiadiazine | 26580317 | AMPA receptor modulation |
Propriétés
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO/c1-10-2-4-12(9-14(10)18)20-7-6-16(21)11-3-5-13(17)15(19)8-11/h2-5,8-9,20H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQQSDGMBSGXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















